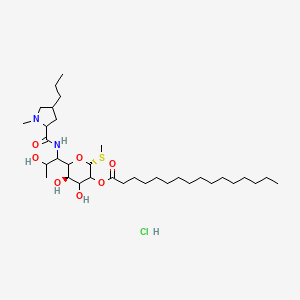
Mono-(4-methyl-7-oxooctyl)phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-(4-methyl-7-oxooctyl)phthalate-d4 is a deuterated phthalate ester, which means it contains deuterium atoms instead of hydrogen. This compound is often used as an internal standard in analytical chemistry due to its stability and unique properties. It is a derivative of phthalic acid and is known for its hydrophobic and lipophilic characteristics, making it soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Preparation Methods
The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate-d4 typically involves an esterification reaction. The process begins with the reaction of phthalic anhydride with 4-methyl-7-oxooctanol in the presence of a catalyst. The reaction conditions usually include heating the mixture to facilitate the esterification process. After the reaction is complete, the product is purified through crystallization, filtration, washing, and drying to obtain a high-purity compound .
Chemical Reactions Analysis
Mono-(4-methyl-7-oxooctyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Mono-(4-methyl-7-oxooctyl)phthalate-d4 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard for the quantification of phthalates in various samples.
Environmental Studies: It helps in the study of phthalate contamination in the environment.
Biomedical Research: It is used in the study of the effects of phthalates on human health.
Industrial Applications: It is used as a plasticizer in the production of polyvinyl chloride (PVC) products to enhance their flexibility and processability.
Mechanism of Action
The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate-d4 involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into the polymer matrix, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it may interact with cellular receptors and enzymes, potentially disrupting normal cellular functions .
Comparison with Similar Compounds
Mono-(4-methyl-7-oxooctyl)phthalate-d4 can be compared with other similar compounds such as:
Monoethyl Phthalate: Used as a plasticizer and in analytical chemistry.
Monoisopropyl Phthalate: Used in the production of flexible plastics.
Properties
CAS No. |
1332966-00-3 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
310.382 |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-methyl-7-oxooctoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D |
InChI Key |
UFUNVAIKYOYYBB-KNIGXJNHSA-N |
SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(4-Methyl-7-oxooctyl) Ester; (7-oxo-MMOP)-d4; 7-oxo-MiNP-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


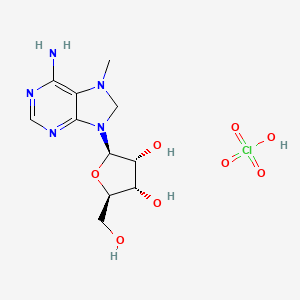
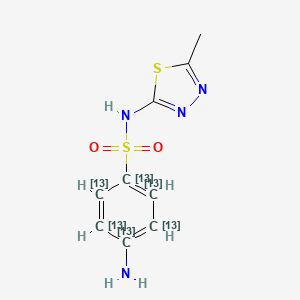
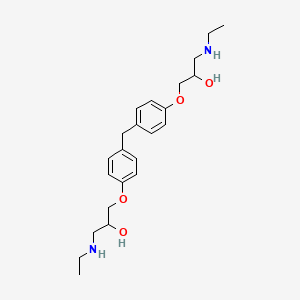
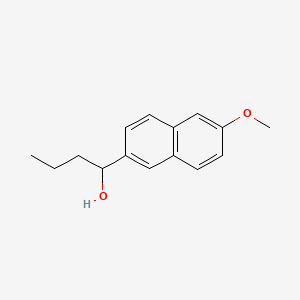
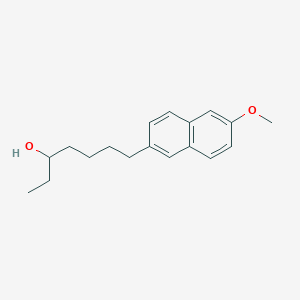
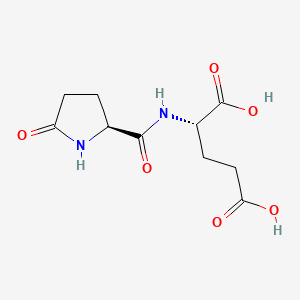
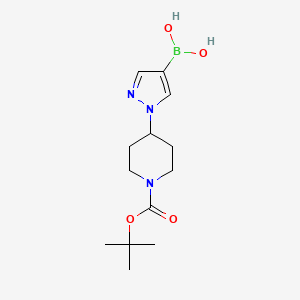
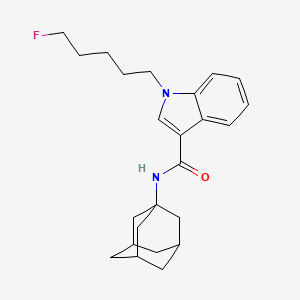
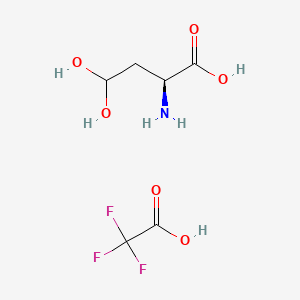
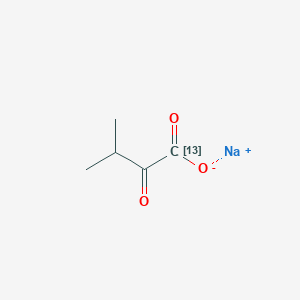
![1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane](/img/structure/B566051.png)
![N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide](/img/structure/B566053.png)
